molecular formula C13H20N4OS2 B6470984 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640836-34-4

4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6470984
CAS No.: 2640836-34-4
M. Wt: 312.5 g/mol
InChI Key: HZOBXYKEAVYHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a thiomorpholine moiety

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity. It is also being investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and thiomorpholine moieties can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely used in medicinal chemistry for their pharmacological properties.

    Thiomorpholine Derivatives: These compounds are known for their stability and unique chemical reactivity.

Uniqueness

4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is unique due to the combination of these three moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS2/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBXYKEAVYHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.